molecular formula C21H32BNO4 B13665946 tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B13665946
M. Wt: 373.3 g/mol
InChI Key: ISVJJPVOQMEKLU-UHFFFAOYSA-N
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Description

tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate: is a complex organic compound that features a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

The synthesis of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its role as an intermediate in chemical reactions. The boronic ester group is particularly reactive and can form stable complexes with various substrates. This reactivity is harnessed in cross-coupling reactions, where the boronic ester group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved are typically those associated with the specific reactions in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other boronic esters and boronic acids, such as:

  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

What sets tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate apart is its unique structure, which combines a pyrrolidine ring with a boronic ester group, making it particularly versatile in organic synthesis .

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-12-11-16(14-23)15-9-8-10-17(13-15)22-26-20(4,5)21(6,7)27-22/h8-10,13,16H,11-12,14H2,1-7H3

InChI Key

ISVJJPVOQMEKLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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